molecular formula C19H16ClNO3S B2716480 N-[2-(4-Chlorobenzoyl)-1-benzofuran-3-yl]-2-ethylsulfanylacetamide CAS No. 2241129-89-3

N-[2-(4-Chlorobenzoyl)-1-benzofuran-3-yl]-2-ethylsulfanylacetamide

Cat. No.: B2716480
CAS No.: 2241129-89-3
M. Wt: 373.85
InChI Key: XYODWUVQWMYDBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-Chlorobenzoyl)-1-benzofuran-3-yl]-2-ethylsulfanylacetamide is a complex organic compound that features a benzofuran ring substituted with a chlorobenzoyl group and an ethylsulfanylacetamide moiety

Preparation Methods

The synthesis of N-[2-(4-Chlorobenzoyl)-1-benzofuran-3-yl]-2-ethylsulfanylacetamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of appropriate precursors under controlled conditions. The chlorobenzoyl group is then introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride.

Chemical Reactions Analysis

N-[2-(4-Chlorobenzoyl)-1-benzofuran-3-yl]-2-ethylsulfanylacetamide can undergo various chemical reactions, including:

Scientific Research Applications

N-[2-(4-Chlorobenzoyl)-1-benzofuran-3-yl]-2-ethylsulfanylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-Chlorobenzoyl)-1-benzofuran-3-yl]-2-ethylsulfanylacetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, ultimately resulting in the desired therapeutic or industrial effects .

Comparison with Similar Compounds

N-[2-(4-Chlorobenzoyl)-1-benzofuran-3-yl]-2-ethylsulfanylacetamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-ethylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO3S/c1-2-25-11-16(22)21-17-14-5-3-4-6-15(14)24-19(17)18(23)12-7-9-13(20)10-8-12/h3-10H,2,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYODWUVQWMYDBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.